molecular formula C16H13N3O B5583924 1-Phenyl-3-quinolin-8-ylurea

1-Phenyl-3-quinolin-8-ylurea

Cat. No.: B5583924
M. Wt: 263.29 g/mol
InChI Key: BXWRGAFZILPUDL-UHFFFAOYSA-N
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Description

1-Phenyl-3-quinolin-8-ylurea is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a phenylurea group. The urea moiety in this compound introduces hydrogen-bonding capabilities, which may enhance binding affinity to biological targets compared to simpler quinoline analogs.

Properties

IUPAC Name

1-phenyl-3-quinolin-8-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWRGAFZILPUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-quinolin-8-ylurea can be synthesized through several methods. One common approach involves the reaction of quinolin-8-ylamine with phenyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-quinolin-8-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinolin-8-ylurea derivatives with oxidized phenyl groups.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-Phenyl-3-quinolin-8-ylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-quinolin-8-ylurea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The quinoline moiety is known to intercalate with DNA, which can lead to the inhibition of DNA replication and transcription, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

Compound Name Key Substituents Functional Group Impact
1-Phenyl-3-quinolin-8-ylurea Phenylurea at C8 Enhances hydrogen bonding; potential for kinase inhibition
3-(Phenylsulfonyl)quinolin-8-yl derivatives Sulfonyl group at C3 Increases hydrophilicity; may improve solubility but reduce membrane permeability
8-(3-Azanylpyrrolidin-1-yl)quinolizines Pyrrolidinyl and carboxylic acid groups Introduces basicity; common in fluoroquinolone antibiotics (e.g., enhanced DNA gyrase binding)
1-(Quinolin-8-yl)propan-1-one Ketone at C8 Reduces polarity; may limit target specificity compared to urea derivatives

Pharmacological and Physicochemical Properties

  • Hydrogen-Bonding Capacity: The urea group in this compound provides two NH donors, enabling stronger interactions with enzymes or receptors than sulfonyl or ketone analogs. This is critical in kinase inhibition, where urea derivatives often exhibit higher inhibitory potency (e.g., compared to 3-(phenylsulfonyl)quinolines).
  • Solubility and Bioavailability: Sulfonyl-containing quinolines (e.g., 3-(phenylsulfonyl) derivatives) demonstrate improved aqueous solubility but may suffer from reduced cellular uptake due to higher polarity. In contrast, the urea group balances moderate solubility with sufficient lipophilicity for membrane penetration.
  • Synthetic Feasibility: Pyrrolidinyl-substituted quinolines (e.g., 8-(3-azanylpyrrolidin-1-yl) derivatives) often require complex multi-step syntheses involving cyclopropane or fluorination steps, whereas urea derivatives like this compound could be synthesized via simpler urea-forming reactions (e.g., carbodiimide-mediated coupling).

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